Bromodichloromethane-13C
Overview
Description
Bromodichloromethane-13C is a stable isotope-labeled compound where the carbon atom is replaced with the carbon-13 isotope. It is a trihalomethane with the chemical formula Br13CHCl2. This compound is primarily used in scientific research, particularly in environmental and analytical chemistry, due to its unique isotopic labeling.
Mechanism of Action
Target of Action
Bromodichloromethane-13C is a trihalomethane It’s known that brominated trihalomethanes, including bromodichloromethane, exhibit cytotoxic, genotoxic, and mutagenic effects .
Mode of Action
It’s known that brominated trihalomethanes interact with cellular components, leading to cytotoxic, genotoxic, and mutagenic effects . These compounds can cause damage to the cellular structure and genetic material, leading to mutations.
Biochemical Pathways
It’s known that brominated trihalomethanes can interfere with various cellular processes, potentially affecting multiple biochemical pathways .
Result of Action
It’s known that brominated trihalomethanes, including bromodichloromethane, can cause cytotoxic, genotoxic, and mutagenic effects . These effects can lead to cellular damage and mutations, potentially contributing to adverse health effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s absorption and elimination can be affected by the route of exposure (e.g., ingestion vs. dermal exposure) . Other factors, such as the presence of other chemicals, temperature, and pH, may also influence the compound’s action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromodichloromethane-13C can be synthesized by treating a mixture of chloroform and bromoform with triethyl-benzylammonium chloride and sodium hydroxide . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the selective formation of the desired isotopically labeled compound.
Industrial Production Methods: Industrial production of this compound involves the use of stable isotope labeling techniques. The process includes the incorporation of carbon-13 into the molecular structure during the synthesis. This is often achieved through the use of carbon-13 enriched precursors and reagents under controlled conditions to ensure high isotopic purity .
Chemical Reactions Analysis
Types of Reactions: Bromodichloromethane-13C undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as bromochloromethane or dichloromethane derivatives.
Oxidation and Reduction: Products include various halogenated methanes and their derivatives.
Scientific Research Applications
Bromodichloromethane-13C is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various studies. Some key applications include:
Environmental Chemistry: Used to study the behavior and fate of trihalomethanes in water treatment processes.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy for accurate quantification and structural analysis.
Biological Studies: Utilized in metabolic studies to trace the incorporation and transformation of carbon-13 labeled compounds in biological systems.
Industrial Applications: Used in the synthesis of other isotopically labeled compounds and as a reagent in organic synthesis.
Comparison with Similar Compounds
Bromodichloromethane: The non-labeled version of the compound with the same chemical structure but without the carbon-13 isotope.
Chlorodibromomethane: Another trihalomethane with two bromine atoms and one chlorine atom.
Dibromochloromethane: A trihalomethane with two chlorine atoms and one bromine atom.
Uniqueness: Bromodichloromethane-13C is unique due to its isotopic labeling, which provides distinct advantages in research applications. The presence of the carbon-13 isotope allows for enhanced sensitivity and specificity in analytical techniques, making it a valuable tool in various scientific studies.
Properties
IUPAC Name |
bromo(dichloro)(113C)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHBrCl2/c2-1(3)4/h1H/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWLUWPQPKEARP-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Cl)(Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH](Cl)(Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHBrCl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455333 | |
Record name | Bromodichloromethane-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93952-10-4 | |
Record name | Bromodichloromethane-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 93952-10-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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